molecular formula C18H18FN3O2 B10897158 N,N-diethyl-3-(2-fluorophenyl)-6-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

N,N-diethyl-3-(2-fluorophenyl)-6-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

Cat. No.: B10897158
M. Wt: 327.4 g/mol
InChI Key: LSEYBEUKJNWOSL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N~4~,N~4~-DIETHYL-3-(2-FLUOROPHENYL)-6-METHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE is a synthetic compound that belongs to the class of isoxazole derivatives. This compound is characterized by its unique structure, which includes a fluorophenyl group, a methylisoxazole ring, and a pyridine carboxamide moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4,N~4~-DIETHYL-3-(2-FLUOROPHENYL)-6-METHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Isoxazole Ring: This can be achieved through a cyclization reaction involving appropriate precursors such as β-keto esters and hydroxylamine.

    Introduction of the Fluorophenyl Group: This step often involves a Suzuki-Miyaura coupling reaction, where a boronic acid derivative of the fluorophenyl group is coupled with the isoxazole intermediate.

    Formation of the Pyridine Carboxamide Moiety: This can be done through an amide coupling reaction using suitable reagents like carbodiimides.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N~4~,N~4~-DIETHYL-3-(2-FLUOROPHENYL)-6-METHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound.

    Substitution: This involves replacing one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH~4~) or sodium borohydride (NaBH~4~) are often used.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted analogs.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: It has shown potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.

    Industry: It can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N4,N~4~-DIETHYL-3-(2-FLUOROPHENYL)-6-METHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.

Comparison with Similar Compounds

N~4~,N~4~-DIETHYL-3-(2-FLUOROPHENYL)-6-METHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE can be compared with other isoxazole derivatives, such as:

    3-(2-Fluorophenyl)-5-methylisoxazole: Similar in structure but lacks the pyridine carboxamide moiety.

    N~4~,N~4~-Diethyl-3-(2-chlorophenyl)-6-methylisoxazolo[5,4-b]pyridine-4-carboxamide: Similar but with a chlorophenyl group instead of a fluorophenyl group.

The uniqueness of N4,N~4~-DIETHYL-3-(2-FLUOROPHENYL)-6-METHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE lies in its specific combination of functional groups, which may confer distinct biological and chemical properties.

Properties

Molecular Formula

C18H18FN3O2

Molecular Weight

327.4 g/mol

IUPAC Name

N,N-diethyl-3-(2-fluorophenyl)-6-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C18H18FN3O2/c1-4-22(5-2)18(23)13-10-11(3)20-17-15(13)16(21-24-17)12-8-6-7-9-14(12)19/h6-10H,4-5H2,1-3H3

InChI Key

LSEYBEUKJNWOSL-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(=O)C1=C2C(=NOC2=NC(=C1)C)C3=CC=CC=C3F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.